Methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 7-(3,4-DIMETHOXYPHENYL)-5-ETHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a compound belonging to the tetrazolopyrimidine family. This class of compounds is known for its diverse pharmacological activities, including antituberculosis, anticonvulsant, and antidepressant properties . The compound’s unique structure, featuring a tetrazolo[1,5-a]pyrimidine core, makes it a subject of interest in both organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of METHYL 7-(3,4-DIMETHOXYPHENYL)-5-ETHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be achieved through a multicomponent reaction. One common method involves the reaction of methyl acetoacetate, 5-aminotetrazole, and an aromatic aldehyde in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) in ethanol under reflux conditions . This method is efficient and yields the desired compound with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
METHYL 7-(3,4-DIMETHOXYPHENYL)-5-ETHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
METHYL 7-(3,4-DIMETHOXYPHENYL)-5-ETHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of METHYL 7-(3,4-DIMETHOXYPHENYL)-5-ETHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s tetrazolo[1,5-a]pyrimidine core is known to interact with sodium channels, inhibiting their activity and leading to anticonvulsant effects . Additionally, the compound may interact with other molecular targets, such as enzymes and receptors, contributing to its diverse pharmacological activities.
Comparison with Similar Compounds
METHYL 7-(3,4-DIMETHOXYPHENYL)-5-ETHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other tetrazolopyrimidine derivatives, such as:
- Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- 5-Methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic ester derivatives These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities and chemical properties. The unique combination of the 3,4-dimethoxyphenyl and ethyl groups in METHYL 7-(3,4-DIMETHOXYPHENYL)-5-ETHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE contributes to its distinct biological and chemical characteristics.
Properties
Molecular Formula |
C16H19N5O4 |
---|---|
Molecular Weight |
345.35 g/mol |
IUPAC Name |
methyl 7-(3,4-dimethoxyphenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H19N5O4/c1-5-10-13(15(22)25-4)14(21-16(17-10)18-19-20-21)9-6-7-11(23-2)12(8-9)24-3/h6-8,14H,5H2,1-4H3,(H,17,18,20) |
InChI Key |
JLSGOONLWAYCEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)OC)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.